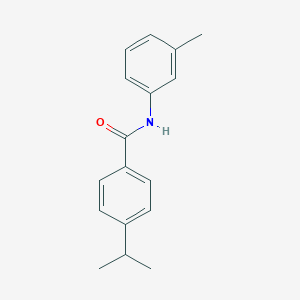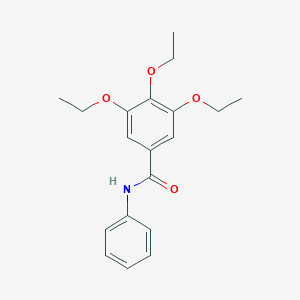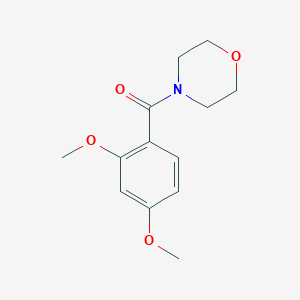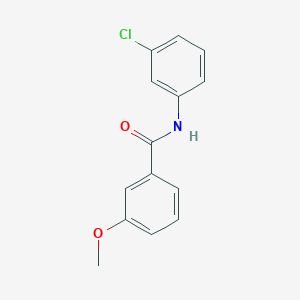
Benzamide, N-(3-chlorophenyl)-3-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, N-(3-chlorophenyl)-3-methoxy- is a compound that has been studied for its potential applications in scientific research. This compound is also known as m-CPP, and it is a derivative of phenethylamine. The chemical formula for m-CPP is C10H11ClNO2, and it has a molecular weight of 215.65 g/mol.
Wissenschaftliche Forschungsanwendungen
M-CPP has been studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. It has been found to act as a serotonin receptor agonist, which means that it can bind to and activate serotonin receptors in the brain. This property makes it useful for studying the role of serotonin in various physiological and behavioral processes.
Wirkmechanismus
M-CPP acts as a partial agonist at the 5-HT2A and 5-HT2C serotonin receptors. It also has affinity for the 5-HT1A and 5-HT1B receptors. When it binds to these receptors, it activates signaling pathways that lead to changes in cellular activity and neurotransmitter release. The exact mechanism of action of m-CPP is still being studied, but it is thought to involve the modulation of serotonin levels in the brain.
Biochemical and Physiological Effects:
M-CPP has been found to have a variety of biochemical and physiological effects. It has been shown to increase the release of serotonin, dopamine, and norepinephrine in the brain. It also increases the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. These effects can lead to changes in mood, behavior, and physiological responses.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using m-CPP in lab experiments is that it is a selective agonist for the 5-HT2A and 5-HT2C receptors, which allows for more specific studies of the role of serotonin in various processes. However, one limitation of using m-CPP is that it has been found to have some non-specific effects, such as increasing locomotor activity and inducing anxiety-like behavior in animal models.
Zukünftige Richtungen
There are several future directions for research on m-CPP. One area of interest is its potential therapeutic applications, particularly in the treatment of psychiatric disorders such as depression and anxiety. Another area of research is the development of more selective agonists for the 5-HT2A and 5-HT2C receptors, which could lead to more specific studies of serotonin signaling pathways. Additionally, further studies are needed to fully understand the biochemical and physiological effects of m-CPP and its potential interactions with other neurotransmitter systems.
Synthesemethoden
The synthesis method for m-CPP involves the reaction of 3-chloroaniline with 3-methoxybenzoyl chloride in the presence of a base such as sodium carbonate. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography or recrystallization.
Eigenschaften
CAS-Nummer |
91612-04-3 |
|---|---|
Produktname |
Benzamide, N-(3-chlorophenyl)-3-methoxy- |
Molekularformel |
C14H12ClNO2 |
Molekulargewicht |
261.7 g/mol |
IUPAC-Name |
N-(3-chlorophenyl)-3-methoxybenzamide |
InChI |
InChI=1S/C14H12ClNO2/c1-18-13-7-2-4-10(8-13)14(17)16-12-6-3-5-11(15)9-12/h2-9H,1H3,(H,16,17) |
InChI-Schlüssel |
ZJTFEWWZCZJCIL-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)Cl |
Kanonische SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





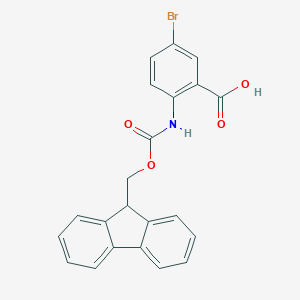
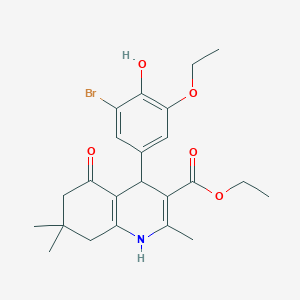
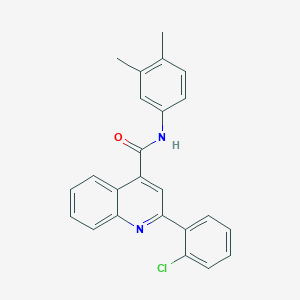
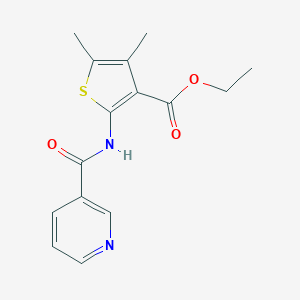
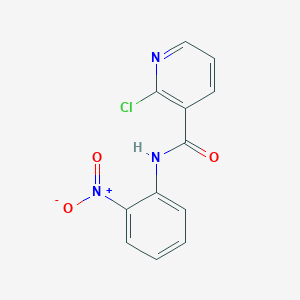
![Cyclohexanecarboxylic acid, 2-[(2-thiazolylamino)carbonyl]-](/img/structure/B186031.png)

